molecular formula C7H10N2O B8581822 6-Methoxy-5-methylpyridin-2-amine

6-Methoxy-5-methylpyridin-2-amine

Cat. No. B8581822
M. Wt: 138.17 g/mol
InChI Key: PBUWWHSNKXHGTD-UHFFFAOYSA-N
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Patent
US09249160B2

Procedure details

A 10% solution of aqueous NaOH (40 mL) was added to a solution of N-(6-methoxy-5-methylpyridin-2-yl)acetamide (2.21 g, 12.3 mmol) in MeOH (160 mL) and the reaction mixture was heated at 90° C. for 3 d. After cooling to rt and concentration in vacuo to remove the MeOH the aqueous residue was combined with that from a previous batch derived from N-(6-methoxy-5-methylpyridin-2-yl)acetamide (2.21 g, 12.3 mmol). The aqueous phase was diluted with H2O (40 mL) and extracted with DCM (3×150 mL). The combined organic phases were washed with brine, dried (Na2SO4) and combined with a previous batch of crude 6-methoxy-5-methylpyridin-2-amine (266 mg). Concentration in vacuo yielded the title compound (3.30 g, 23.9 mmol).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
N-(6-methoxy-5-methylpyridin-2-yl)acetamide
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
N-(6-methoxy-5-methylpyridin-2-yl)acetamide
Quantity
2.21 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[N:10]=[C:9]([NH:11]C(=O)C)[CH:8]=[CH:7][C:6]=1[CH3:15]>CO.O>[CH3:3][O:4][C:5]1[N:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[CH3:15] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-(6-methoxy-5-methylpyridin-2-yl)acetamide
Quantity
2.21 g
Type
reactant
Smiles
COC1=C(C=CC(=N1)NC(C)=O)C
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
N-(6-methoxy-5-methylpyridin-2-yl)acetamide
Quantity
2.21 g
Type
reactant
Smiles
COC1=C(C=CC(=N1)NC(C)=O)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the MeOH the aqueous residue
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×150 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=N1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.9 mmol
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 194.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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